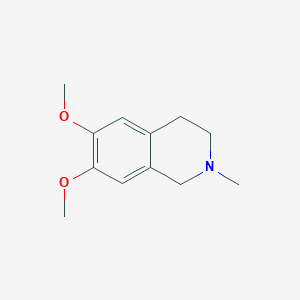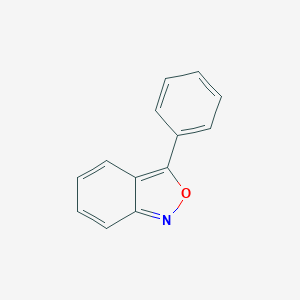
3-Phenyl-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2,1-benzoxazole is a heterocyclic compound that is widely used in scientific research. It is also known as PBO or benzoxazole. This compound has a unique structure that makes it useful for a variety of applications, including as a fluorescent probe, a synthetic intermediate, and a building block for other compounds. In
Wirkmechanismus
The mechanism of action of 3-Phenyl-2,1-benzoxazole is not well understood. However, it is believed that this compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may be due to the ability of benzoxazole to form hydrogen bonds and π-π interactions with these molecules.
Biochemische Und Physiologische Effekte
3-Phenyl-2,1-benzoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been investigated for its potential as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenyl-2,1-benzoxazole is its high quantum yield and ease of excitation by UV light, making it a useful fluorescent probe. It is also relatively easy to synthesize and purify. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Phenyl-2,1-benzoxazole. One area of interest is the development of new fluorescent probes based on benzoxazole derivatives. Another potential direction is the investigation of the anticancer properties of this compound and its derivatives. Additionally, research could be conducted on the potential use of 3-Phenyl-2,1-benzoxazole as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Finally, research could be conducted on the development of new synthetic methods for the preparation of benzoxazole-based compounds.
In conclusion, 3-Phenyl-2,1-benzoxazole is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it useful for a variety of purposes, including as a fluorescent probe and a synthetic intermediate. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound and its derivatives.
Synthesemethoden
The synthesis of 3-Phenyl-2,1-benzoxazole involves the reaction of o-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-hydroxybenzophenone, which then undergoes cyclization to form 3-Phenyl-2,1-benzoxazole. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2,1-benzoxazole has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe. This compound has a high quantum yield and can be easily excited by UV light, making it useful for fluorescence microscopy and imaging. It is also used as a synthetic intermediate for the preparation of other compounds, such as benzoxazole-based drugs and materials.
Eigenschaften
CAS-Nummer |
5176-14-7 |
|---|---|
Produktname |
3-Phenyl-2,1-benzoxazole |
Molekularformel |
C13H9NO |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H |
InChI-Schlüssel |
HTNPXVDBSMVQMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NO2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



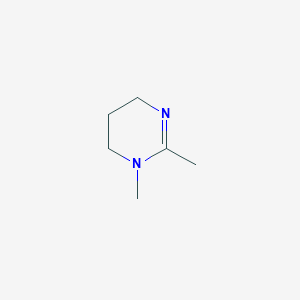
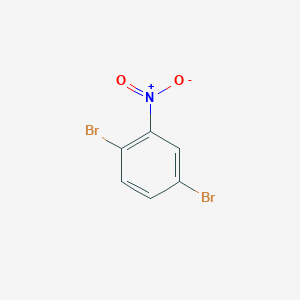
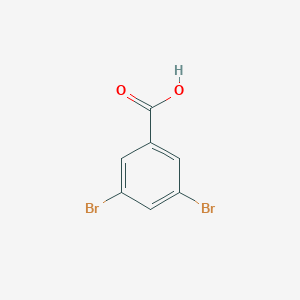
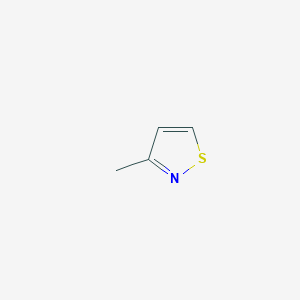
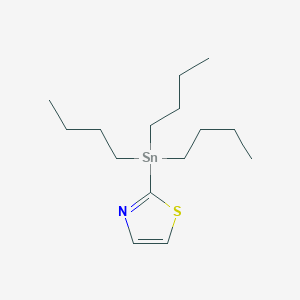

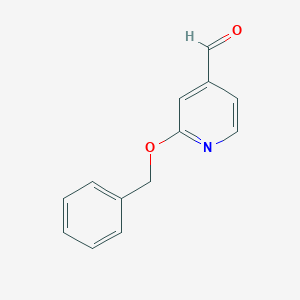
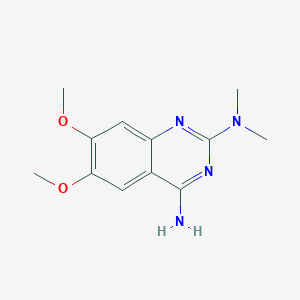
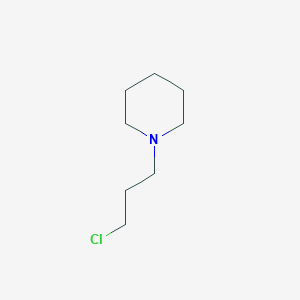
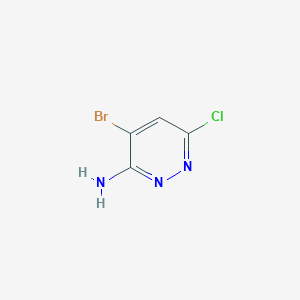
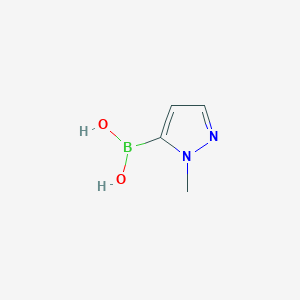
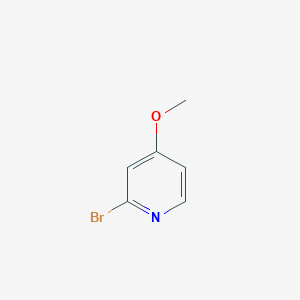
![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
